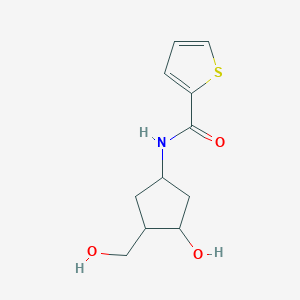

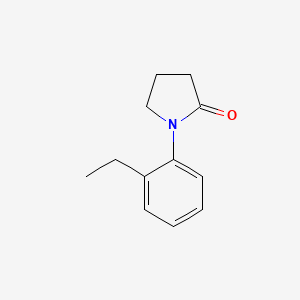

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-2-carboxamide

カタログ番号:

B2804656

CAS番号:

1421516-69-9

分子量:

241.31

InChIキー:

DOYNKNOKBFBIEX-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves a mixture of 10 mmol 3-hydroxy-4-methoxybenzoic acid, 10.4 mmol cyclopentylamine, and 20 mmol N,N-diisopropylethylamine (DIEA) dissolved in 20 mL DMF . Then, 10.4 mmol of 2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is added to the solution . After stirring for 5 hours, the reaction is complete as monitored by Thin Layer Chromatography .Molecular Structure Analysis

The molecular structure of a similar compound, N-cyclopentyl-3-hydroxy-4-methoxybenzamide, has been studied . The crystal structure is monoclinic, with a = 11.6502 (8) Å, b = 13.8752 (8) Å, c = 7.9644 (5) Å, β = 106.051 (2)°, V = 1237.25 (14) Å3, Z = 4 . The molecular structure is shown in the figure .Chemical Reactions Analysis

While specific chemical reactions involving “N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-2-carboxamide” are not available, thiophene derivatives are known to undergo a variety of reactions. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .科学的研究の応用

Synthesis and Characterization

- Solvent-Free Synthesis and Spectral Analysis : Thiophene derivatives have been synthesized using solvent-free methods, such as SiO2:H3PO4 catalyzed reactions, showcasing efficient synthesis techniques that could be applicable to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-2-carboxamide. The study highlights the spectral characteristics of these derivatives, indicating the influence of substituents on spectral properties (Thirunarayanan & Sekar, 2013).

Biological Activities

- Antimicrobial and Antibacterial Drugs : Research into thiophene-2-carboxamide derivatives explored their synthesis for new antibiotic and antibacterial drugs. This highlights the potential biological activity of thiophene derivatives, which could include this compound, against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Advanced Synthesis Techniques

- Aqueous Conditions Synthesis : The Gewald reaction, facilitated under organocatalyzed aqueous conditions, presents a green and efficient method for synthesizing 2-amino-3-carboxamide derivatives of thiophene. This technique could potentially be adapted for the synthesis of this compound, demonstrating the versatility and environmental friendliness of modern synthesis methods (Abaee & Cheraghi, 2013).

Anticancer Activity

- Anticancer Potential : New thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, have been synthesized and evaluated for their anticancer activity. This indicates the potential therapeutic applications of thiophene derivatives in cancer treatment, suggesting a possible area of research for this compound (Atta & Abdel‐Latif, 2021).

特性

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c13-6-7-4-8(5-9(7)14)12-11(15)10-2-1-3-16-10/h1-3,7-9,13-14H,4-6H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYNKNOKBFBIEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

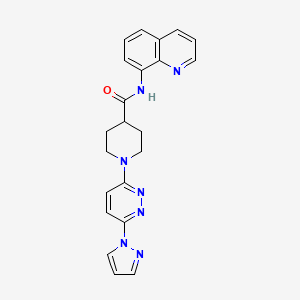

1-[1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl]-3-(2...

Cat. No.: B2804573

CAS No.: 2097925-28-3

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)...

Cat. No.: B2804574

CAS No.: 1286707-08-1

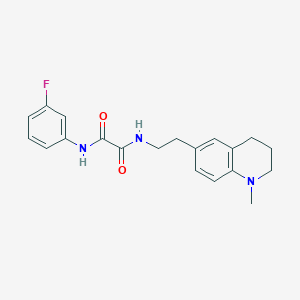

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroq...

Cat. No.: B2804577

CAS No.: 946312-10-3

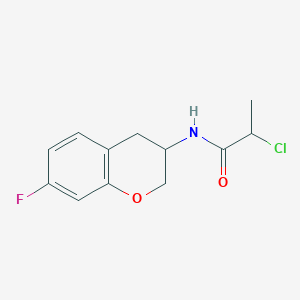

2-Chloro-N-(7-fluoro-3,4-dihydro-2H-chromen-3-yl)propan...

Cat. No.: B2804579

CAS No.: 2411286-54-7

![1-[1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2804573.png)

![2-(2,4-diketo-1,7-dimethyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid methyl ester](/img/structure/B2804581.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2804584.png)

![2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2804591.png)